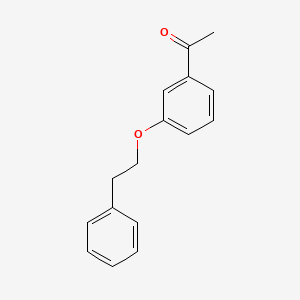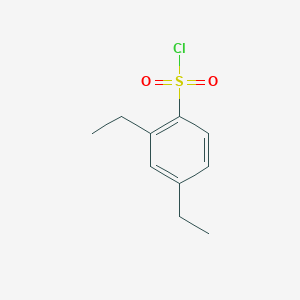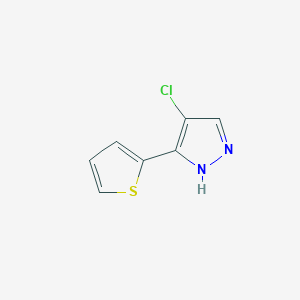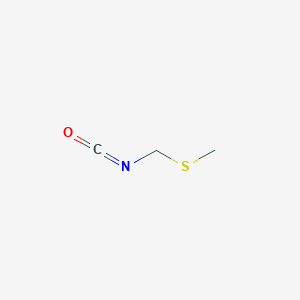
Isocyanato(methylsulfanyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanato(methylsulfanyl)methane is an organic compound with the molecular formula C₂H₅NOS. It is characterized by the presence of an isocyanate group (-N=C=O) and a methylsulfanyl group (-SCH₃) attached to a methane backbone. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocyanato(methylsulfanyl)methane can be synthesized through various methods. One common approach involves the reaction of methylthioacetic acid with phosgene, followed by the addition of ammonia to form the desired isocyanate compound. The reaction conditions typically require a controlled environment with temperatures ranging from 0°C to 50°C and the use of inert solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves the phosgene process, where phosgene reacts with primary amines to form isocyanates. This method is widely used due to its efficiency and scalability. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .
Chemical Reactions Analysis
Types of Reactions: Isocyanato(methylsulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Reactions with alcohols, amines, and water typically occur at room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas, and carbamates
Scientific Research Applications
Isocyanato(methylsulfanyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and protein modifications.
Medicine: Research into potential therapeutic agents and drug delivery systems often involves this compound.
Industry: It is used in the production of polyurethanes, adhesives, and coatings
Mechanism of Action
The mechanism of action of isocyanato(methylsulfanyl)methane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the modification of proteins and the synthesis of polymers .
Comparison with Similar Compounds
Methyl isocyanate (CH₃NCO): Similar in structure but lacks the methylsulfanyl group.
Ethyl isocyanate (C₂H₅NCO): Similar in structure but with an ethyl group instead of a methylsulfanyl group. Used in organic synthesis.
Phenyl isocyanate (C₆H₅NCO): Contains a phenyl group, making it more aromatic and less reactive compared to isocyanato(methylsulfanyl)methane.
Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific modifications or interactions with sulfur-containing compounds .
Properties
Molecular Formula |
C3H5NOS |
|---|---|
Molecular Weight |
103.15 g/mol |
IUPAC Name |
isocyanato(methylsulfanyl)methane |
InChI |
InChI=1S/C3H5NOS/c1-6-3-4-2-5/h3H2,1H3 |
InChI Key |
ACQSAKKIGLJHQE-UHFFFAOYSA-N |
Canonical SMILES |
CSCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



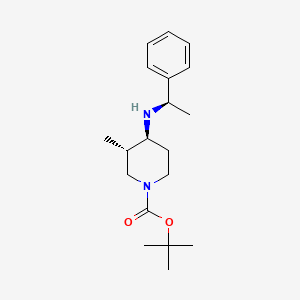
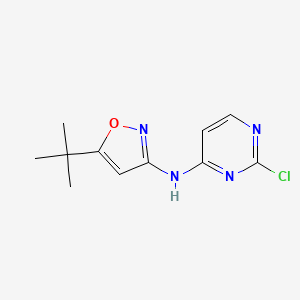
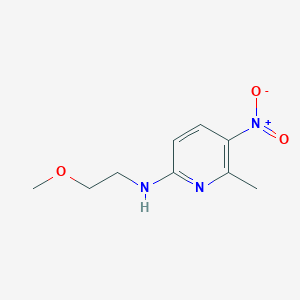
![4-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8429477.png)

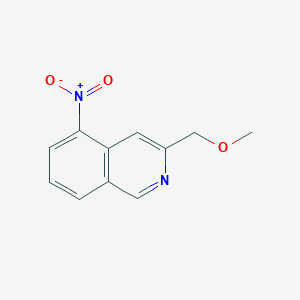
![6-Methoxycarbonyl-5-methyl-7-(2-thienyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine](/img/structure/B8429497.png)
![1'-Benzyl-[1,4']bipiperidinyl-4-ylamine](/img/structure/B8429505.png)

